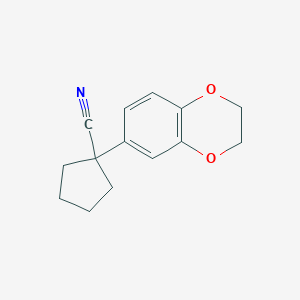

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile” is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.1846 . It is also known by other names such as 6-Acetyl-1,4-benzodioxane, 6-Acetyl-1,4-benzodioxan, 1,4-Benzodioxin, ethanone deriv., Ketone, 1,4-benzodioxan-6-yl methyl, 1,4-Benzodioxan-6-yl methyl ketone, 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethanone, and 6-Acetylbenzodioxan .

Synthesis Analysis

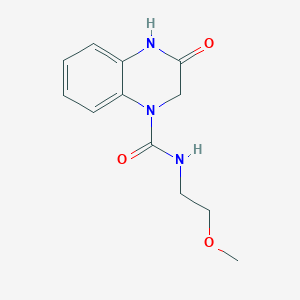

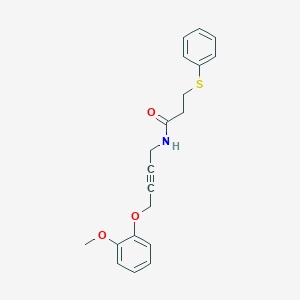

The synthesis of this compound involves the alkaline hydrolysis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile which gives the corresponding carboxylic acid. This acid is then converted to carbonyl chloride, which reacts with N, N-di-alkylalkane-α,ω-diamines and dialkylaminoalkanols to afford new amino amides and amino esters .Molecular Structure Analysis

The molecular structure of this compound includes a benzodioxin ring attached to a cyclopentane ring via a carbonitrile group . The benzodioxin ring is a heterocyclic compound consisting of a benzene ring fused to a 1,4-dioxin ring .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is the alkaline hydrolysis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile . This reaction results in the formation of the corresponding carboxylic acid, which is then converted to carbonyl chloride. The carbonyl chloride reacts with N, N-di-alkylalkane-α,ω-diamines and dialkylaminoalkanols to produce new amino amides and amino esters .Physical And Chemical Properties Analysis

The compound has a molecular weight of 178.1846 . Other physical and chemical properties such as boiling point, melting point, solubility, etc., are not mentioned in the available resources.Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile, focusing on six unique applications:

Anticonvulsant Activity

Research has shown that derivatives of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile exhibit significant anticonvulsant properties. These compounds have been synthesized and tested for their ability to prevent seizures, making them potential candidates for the development of new antiepileptic drugs .

Antibacterial and Biofilm Inhibition

This compound has been studied for its antibacterial properties, particularly its ability to inhibit bacterial biofilm formation. Biofilms are a major concern in medical and industrial settings due to their resistance to conventional antibiotics. The compound’s derivatives have shown promising results in inhibiting biofilm growth of bacteria such as E. coli and B. subtilis .

Enzyme Inhibition

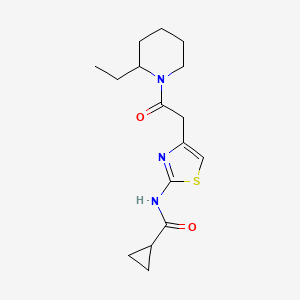

Derivatives of this compound have been investigated for their ability to inhibit enzymes such as cholinesterases and lipoxygenases. These enzymes are involved in various physiological processes, and their inhibition can be beneficial in treating conditions like Alzheimer’s disease and inflammation .

Synthesis of Amino Amides and Amino Esters

The compound has been used as a precursor in the synthesis of amino amides and amino esters. These synthesized compounds have been studied for their potential pharmacological activities, including anticonvulsant properties .

Pharmacological Assays

The compound and its derivatives have been utilized in various pharmacological assays to evaluate their potential therapeutic effects. These assays help in understanding the compound’s efficacy and safety profile, which is crucial for drug development .

Chemical Synthesis and Structural Studies

The compound is also of interest in the field of organic chemistry for the synthesis of new chemical entities. Its structure allows for various modifications, leading to the creation of new compounds with potentially useful properties. Structural studies of these derivatives help in understanding their chemical behavior and potential applications .

Mechanism of Action

Target of Action

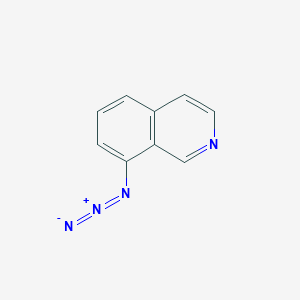

Similar compounds have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes .

Mode of Action

It is suggested that it may interact with its targets (potentially cholinesterases and lipoxygenase enzymes) leading to their inhibition . This inhibition could alter the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in.

Biochemical Pathways

Given its potential inhibitory effects on cholinesterases and lipoxygenase enzymes , it could impact the cholinergic system and arachidonic acid metabolism, respectively. These systems play crucial roles in numerous physiological processes, including neurotransmission and inflammation.

Pharmacokinetics

Its molecular weight of 1781846 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

coli . This suggests that it may disrupt bacterial cell processes, leading to inhibition of bacterial growth.

properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c15-10-14(5-1-2-6-14)11-3-4-12-13(9-11)17-8-7-16-12/h3-4,9H,1-2,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSMIVURYKEKIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2848827.png)

![1-[3-(1,3-Thiazol-2-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2848835.png)

![8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2848837.png)

![5-[Benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2848838.png)

![2-chloro-N-[(furan-2-yl)methyl]-N-[(2-hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2848840.png)